molecular formula C68H88N8O15 B14850640 Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn

Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn

Cat. No.: B14850640
M. Wt: 1257.5 g/mol
InChI Key: IQMZXGQHERABJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn is a synthetic peptide compound. It is composed of four lysine residues, each protected by a carbobenzyloxy (Cbz) group, and a benzyl ester (OBn) group at the C-terminus. The Boc group (tert-butyloxycarbonyl) is used to protect the amino group of the lysine residues. This compound is often used in peptide synthesis and research due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn involves several steps:

    Protection of Lysine Residues: Each lysine residue is protected by a carbobenzyloxy (Cbz) group. This is typically done by reacting lysine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

    Coupling of Protected Lysine Residues: The protected lysine residues are then coupled together using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Protection of the Amino Group: The amino group of the lysine residues is protected by a Boc group. This is typically done by reacting the lysine residues with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Formation of the Benzyl Ester: The C-terminus of the peptide is converted to a benzyl ester by reacting with benzyl alcohol in the presence of a coupling reagent like DCC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn undergoes several types of reactions:

    Deprotection Reactions: The Boc and Cbz protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc) or hydrogenation (e.g., palladium on carbon for Cbz).

    Coupling Reactions: The compound can be coupled with other peptides or amino acids using coupling reagents like DCC or DIC.

    Hydrolysis: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal, palladium on carbon (Pd/C) for Cbz removal.

    Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP).

    Hydrolysis: Aqueous acid or base.

Major Products Formed

    Deprotection: Free lysine residues.

    Coupling: Extended peptide chains.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn is used in various scientific research applications:

    Peptide Synthesis: It serves as a building block for the synthesis of longer peptides and proteins.

    Bioconjugation: The compound can be used to attach peptides to other molecules, such as drugs or imaging agents, for targeted delivery.

    Drug Development: It is used in the development of peptide-based therapeutics.

    Biological Studies: The compound is used in studies of protein-protein interactions and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn depends on its application. In peptide synthesis, it acts as a protected building block that can be selectively deprotected and coupled to form longer peptide chains. In drug development, it may be used to deliver active peptides to specific targets in the body.

Comparison with Similar Compounds

Similar Compounds

    Boc-D-Lys(Cbz)-OH: A similar compound with a single lysine residue protected by Boc and Cbz groups.

    Boc-Lys(Cbz)-Lys(Cbz)-OBn: A shorter peptide with two lysine residues.

    Boc-Lys(Cbz)-Lys(Cbz)-Lys(Cbz)-OBn: A peptide with three lysine residues.

Uniqueness

Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn is unique due to its four lysine residues, each protected by Cbz groups, and a benzyl ester group at the C-terminus. This structure provides stability and allows for selective deprotection and coupling reactions, making it a versatile building block in peptide synthesis and research.

Properties

IUPAC Name

benzyl 2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H88N8O15/c1-68(2,3)91-67(85)76-57(39-21-25-43-71-65(83)89-48-53-33-15-7-16-34-53)61(79)74-55(37-19-23-41-69-63(81)87-46-51-29-11-5-12-30-51)59(77)73-56(38-20-24-42-70-64(82)88-47-52-31-13-6-14-32-52)60(78)75-58(62(80)86-45-50-27-9-4-10-28-50)40-22-26-44-72-66(84)90-49-54-35-17-8-18-36-54/h4-18,27-36,55-58H,19-26,37-49H2,1-3H3,(H,69,81)(H,70,82)(H,71,83)(H,72,84)(H,73,77)(H,74,79)(H,75,78)(H,76,85)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMZXGQHERABJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC(CCCCNC(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H88N8O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1257.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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